molecular formula C8H9ClFN3O B1587183 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine CAS No. 31646-53-4

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine

Cat. No.: B1587183
CAS No.: 31646-53-4
M. Wt: 217.63 g/mol
InChI Key: WSPHSTZJODFDMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine typically involves the reaction of 2-chloro-5-fluoropyrimidine with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine can yield a substituted pyrimidine derivative .

Scientific Research Applications

Anticancer Activity

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine has demonstrated potential as an anticancer agent. Its structural similarity to other pyrimidine derivatives allows it to inhibit key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit DNA-dependent protein kinase (DNA-PK), which is crucial for DNA repair mechanisms in cancer cells. This inhibition sensitizes cancer cells to chemotherapy and radiotherapy .

Neuropharmacological Research

Research indicates that compounds similar to this compound can act as antagonists at various neuroreceptors. This property is beneficial for developing treatments for psychiatric disorders.

  • Case Study : A related compound, MTIP (3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine), has shown efficacy in preclinical models for alcoholism by acting on corticotropin-releasing factor (CRF) receptors, suggesting that similar mechanisms could be explored with this compound .

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties against specific viral infections due to its ability to interfere with viral replication processes.

Data Table of Relevant Studies

Study ReferenceApplication AreaFindings
Cancer TreatmentInhibition of DNA-PK leading to enhanced sensitivity of cancer cells.
NeuropharmacologyPotential CRF antagonist activity; implications for alcohol dependence.
Antiviral ResearchEarly indications of antiviral effects; further studies required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of morpholine and pyrimidine rings with chloro and fluoro substitutions. This structure imparts specific chemical and biological properties that are valuable in research and development .

Biological Activity

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C8H9ClFN3
  • Molecular Weight : 201.63 g/mol
  • Structural Formula : ![Structural Formula](https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Chloro-5-fluoropyrimidin-4-ylanism of Action
    The biological activity of 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine is primarily attributed to its interaction with specific molecular targets, such as kinases and receptors. The compound has been shown to inhibit certain enzyme activities, thereby affecting various signaling pathways crucial for cellular functions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. In vitro assays revealed that this compound has notable efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Another area of exploration is the anticancer potential of this compound. Research has shown that it can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle progression. The study reported an IC50 value of approximately 0.5 µM against CDK6, indicating a strong inhibitory effect.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of morpholine with chlorinated pyrimidine derivatives. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of the compound.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been utilized to evaluate its efficacy against tumor growth and microbial infections. Preliminary results suggest promising outcomes with acceptable toxicity profiles.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine to improve yield and purity?

Answer:

  • Methodology : Synthesis typically involves nucleophilic substitution reactions between 2-chloro-5-fluoropyrimidine derivatives and morpholine. Key parameters include:
    • Temperature : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation .
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of morpholine, while dichloromethane may reduce unwanted hydrolysis .
    • Catalysts : Use of K₂CO₃ or NaH as bases improves deprotonation efficiency .
  • Analytical monitoring : HPLC and ¹⁹F NMR track reaction progress and quantify impurities (e.g., unreacted morpholine or halogenated byproducts) .

Q. What analytical techniques are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR identifies morpholine ring protons (δ 3.6–3.8 ppm) and pyrimidine aromatic protons (δ 8.1–8.5 ppm).
    • ¹⁹F NMR detects fluorine substituents (δ -110 to -120 ppm for C5-F; δ -60 to -70 ppm for Cl if present as a competing substituent) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (e.g., m/z 257.05 for C₈H₁₀ClFN₃O) .
  • X-ray crystallography : Resolves stereoelectronic effects of the morpholine-pyrimidine linkage, critical for understanding reactivity .

Q. How does the chloro-fluoro substitution pattern influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electronic effects : The electron-withdrawing Cl at C2 activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), while the C5-F stabilizes the ring via resonance, reducing unintended ring-opening .

  • Comparative reactivity :

    Substituent Position Reactivity in SNAr Byproduct Risk
    2-Cl, 5-FHigh (Cl is a good leaving group)Low (F stabilizes transition state)
    2-F, 5-ClModerateHigh (F is a poor leaving group)

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for morpholine-pyrimidine hybrids?

Answer:

  • Data validation :
    • Reproduce assays under standardized conditions (e.g., kinase inhibition assays at ATP Km concentrations).
    • Control for solvent effects (e.g., DMSO >1% may artifactually inhibit targets) .
  • Structural analogs : Compare activity of 4-(2-Cl-5-F-pyrimidinyl)morpholine with analogs (e.g., 4-(4-Cl-pyrimidinyl)morpholine) to isolate substituent contributions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting specific kinases?

Answer:

  • Key modifications :
    • Morpholine ring : Replace with piperazine to modulate hydrogen-bonding capacity .
    • Halogen substitution : 5-F enhances selectivity for tyrosine kinases (e.g., EGFR), while 5-Br may broaden activity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in kinase ATP pockets, highlighting steric clashes with bulky C2 substituents .

Q. What crystallographic insights explain the compound’s stability under physiological conditions?

Answer:

  • Crystal packing analysis : Hydrogen bonds between morpholine O and pyrimidine N1 stabilize the structure.
    • Bond lengths : N–O distances (~2.8 Å) indicate weak but critical interactions .
    • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, correlating with crystallographic rigidity .

Q. How do researchers address discrepancies in spectral data (e.g., NMR shifts) across different solvent systems?

Answer:

  • Solvent standardization : Use deuterated DMSO-d₆ for ¹H/¹³C NMR to mimic physiological conditions; CDCl₃ for observing sharper peaks .
  • Dynamic effects : Variable-temperature NMR identifies conformational flexibility in morpholine rings, which may shift δ values by ±0.2 ppm .

Q. What in silico methods predict the metabolic stability of this compound?

Answer:

  • Software tools :
    • CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., morpholine C4).
    • Half-life estimation : QikProp calculates logP (~1.2) and PSA (~45 Ų), suggesting moderate hepatic clearance .

Properties

IUPAC Name

4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPHSTZJODFDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389491
Record name 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31646-53-4
Record name 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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